

Fura Red AM: An In-depth Technical Guide for Intracellular Calcium Imaging

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Compound of Interest

Compound Name: **Fura Red AM**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Fura Red AM**, a fluorescent indicator for measuring intracellular calcium concentration ($[Ca^{2+}]_i$). It details the dye's mechanism of action, key quantitative properties, experimental protocols, and includes visualizations to facilitate understanding of its application in cellular and drug discovery research.

Introduction to Fura Red AM

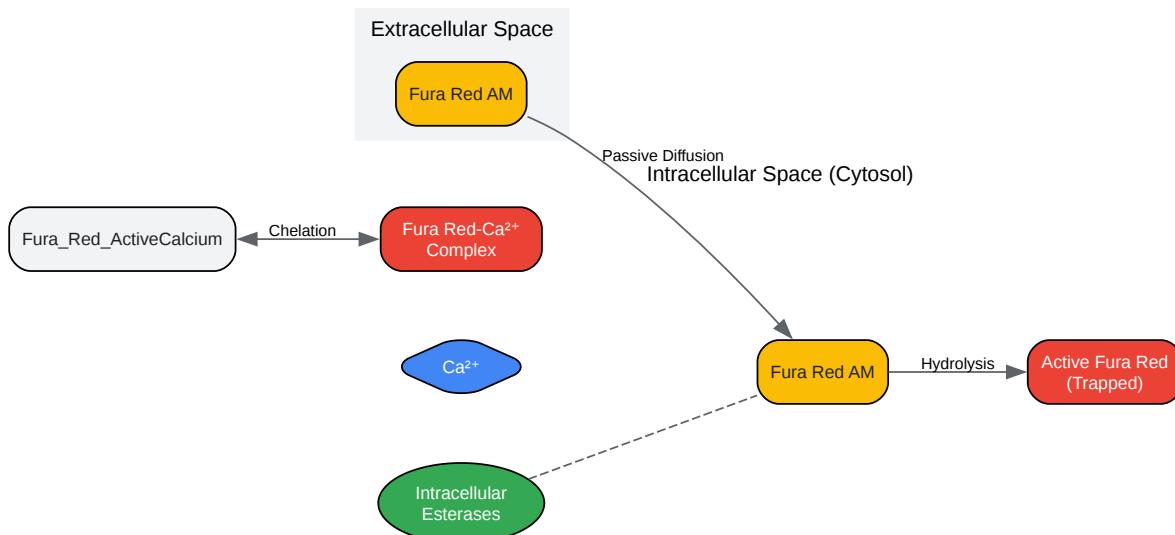
Fura Red AM is a cell-permeant, ratiometric fluorescent indicator used to measure intracellular calcium. As an acetoxymethyl (AM) ester, it can readily cross the cell membrane. Once inside the cell, non-specific esterases cleave the AM ester groups, trapping the active Fura Red molecule within the cytosol. Fura Red is a visible light-exitable analog of Fura-2, which offers the significant advantage of reducing phototoxicity and background interference often associated with UV-exitable dyes.^[1]

Upon binding to Ca^{2+} , Fura Red exhibits a characteristic shift in its fluorescence properties. When excited at approximately 488 nm, its fluorescence emission decreases as the concentration of intracellular calcium increases.^[2] Conversely, when excited with a violet laser (around 406 nm), an increase in fluorescence is observed with rising calcium levels.^[3] This dual-wavelength property allows for ratiometric imaging, a technique that minimizes the effects of uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate and reproducible measurements of $[Ca^{2+}]_i$.^{[4][5]}

Mechanism of Action

The functionality of **Fura Red AM** hinges on a two-step process: intracellular trapping and calcium-dependent fluorescence.

- **Intracellular Trapping:** The AM ester form of Fura Red is lipophilic and readily diffuses across the plasma membrane into the cell's cytoplasm. Inside the cell, ubiquitous esterases hydrolyze the acetoxyethyl ester groups. This enzymatic cleavage removes the lipophilic moieties, rendering the Fura Red molecule charged and membrane-impermeant, effectively trapping it within the cell.
- **Ratiometric Calcium Detection:** The trapped Fura Red molecule is a Ca^{2+} chelator. The binding and unbinding of Ca^{2+} induces a conformational change in the dye, which in turn alters its fluorescent properties. Specifically, in the presence of Ca^{2+} , the excitation efficiency at around 488 nm decreases, leading to a reduction in fluorescence emission at approximately 660 nm.^{[6][7]} In contrast, excitation at a shorter wavelength (e.g., 406 nm) results in an increase in fluorescence emission upon Ca^{2+} binding.^[3] The ratio of the fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration.



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Mechanism of **Fura Red AM** activation and Ca^{2+} binding.

Quantitative Data

The following tables summarize the key quantitative properties of Fura Red.

Table 1: Spectral Properties of Fura Red

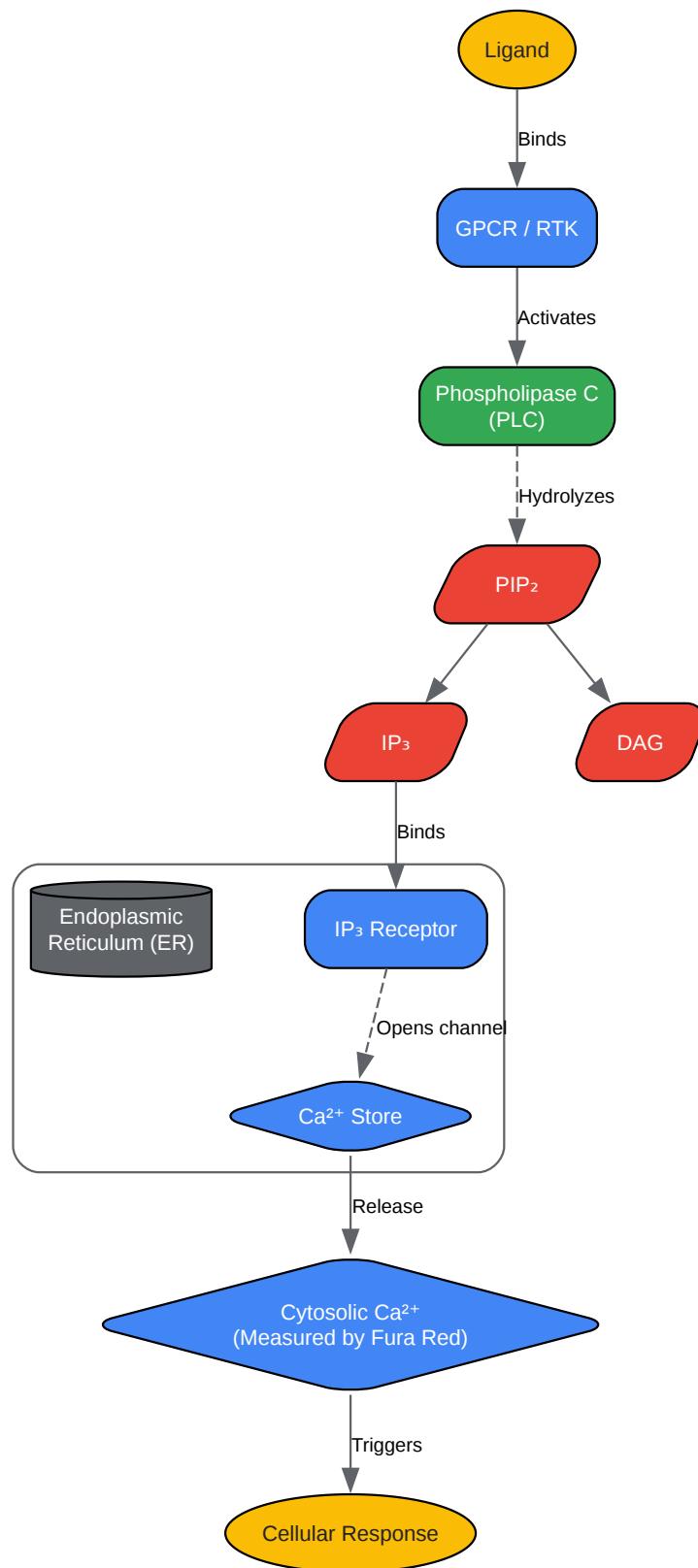
Property	Ca ²⁺ -Bound	Ca ²⁺ -Free
Excitation Maximum (Ex)	~435 nm[8]	~471 nm[9]
Emission Maximum (Em)	~639 nm[8]	~652 nm[9]

Table 2: Physicochemical Properties of Fura Red

Property	Value
Dissociation Constant (Kd) for Ca ²⁺	~400 nM
Molecular Weight	944.87 g/mol [9]
Solvent for AM Ester	DMSO[1]

Intracellular Calcium Signaling Pathway

Intracellular calcium signaling is a fundamental mechanism regulating a vast array of cellular processes. A common pathway involves the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) at the cell surface. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This rise in intracellular Ca²⁺ can then be detected by indicators like Fura Red.



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A generalized intracellular calcium signaling pathway.

Experimental Protocols

Cell Loading with Fura Red AM

This protocol provides a general guideline for loading cells with **Fura Red AM**. Optimal conditions may vary depending on the cell type.

Materials:

- Fura Red, AM (stored at -20°C, protected from light)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- HEPES

Procedure:

- Prepare Stock Solution: Dissolve Fura Red, AM in anhydrous DMSO to a stock concentration of 1-5 mM.
- Prepare Loading Buffer: On the day of the experiment, dilute the Fura Red, AM stock solution in a physiological buffer (e.g., HBSS with HEPES) to a final working concentration of 1-5 μ M. To aid in the dispersion of the dye, add an equal volume of 20% Pluronic® F-127 solution to the Fura Red, AM stock before diluting it in the buffer.
- Cell Loading:
 - For adherent cells, remove the culture medium and replace it with the loading buffer.
 - For suspension cells, pellet the cells and resuspend them in the loading buffer.
- Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark. The optimal incubation time should be determined empirically for each cell type.

- **Washing:** After incubation, wash the cells twice with warm physiological buffer to remove any extracellular dye.
- **De-esterification:** Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
- **Imaging:** The cells are now ready for imaging.

Ratiometric Imaging and Data Analysis

Instrumentation:

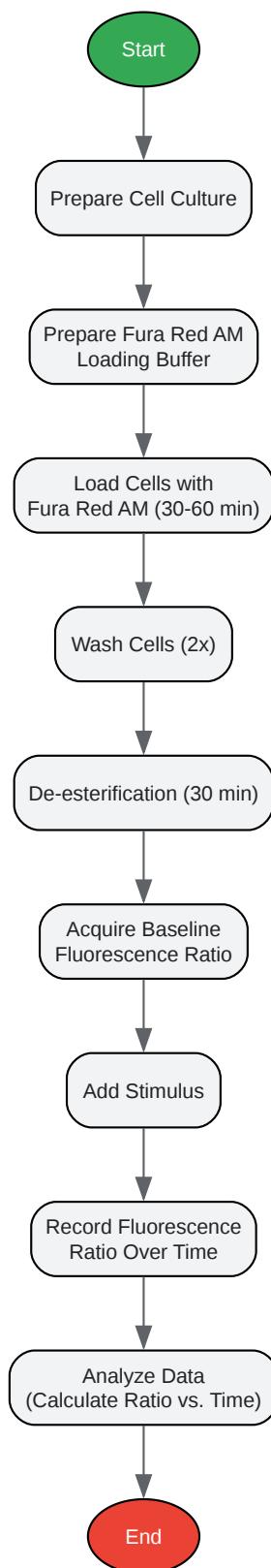
- A fluorescence microscope or flow cytometer equipped with appropriate excitation sources and emission filters. For ratiometric analysis, excitation at ~406 nm and ~532 nm is often used, with emission collected around 660 nm.[\[3\]](#)

Imaging Procedure:

- Acquire a baseline fluorescence signal before stimulating the cells.
- Add the stimulus of interest (e.g., agonist, ionophore) to induce a change in intracellular calcium.
- Record the fluorescence intensity at the two excitation wavelengths over time.

Data Analysis:

- The ratio of the fluorescence intensities (e.g., F_{406} / F_{532}) is calculated for each time point.
- This ratio is then used to determine the relative or absolute intracellular calcium concentration. Calibration is required for absolute quantification.



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Experimental workflow for intracellular calcium imaging.

Advantages and Disadvantages of Fura Red AM

Table 3: Comparison of **Fura Red AM** with Other Calcium Indicators

Feature	Fura Red AM	Fura-2 AM	Fluo-4 AM
Excitation	Visible light (~406 nm / ~488 nm)	UV light (~340 nm / ~380 nm)[4]	Visible light (~494 nm)
Ratiometric	Yes[3]	Yes[4]	No
Phototoxicity	Lower	Higher	Lower
Signal-to-Noise Ratio	Generally good, but can be lower than some newer dyes	Good[10]	High, but susceptible to artifacts
Primary Advantage	Ratiometric measurements with visible light excitation, reducing phototoxicity. [1]	Well-established ratiometric indicator. [5]	High fluorescence intensity and large dynamic range.
Primary Disadvantage	Can exhibit lower signal-to-noise ratio compared to some non-ratiometric dyes.	Requires UV excitation which can cause cell damage.[1]	Non-ratiometric, making it prone to artifacts from uneven loading and photobleaching.[4]

Conclusion

Fura Red AM is a valuable tool for researchers studying intracellular calcium signaling. Its key advantage lies in its ability to provide ratiometric measurements using visible light excitation, thereby minimizing phototoxicity and improving the accuracy of $[Ca^{2+}]_i$ quantification. While newer indicators may offer higher signal-to-noise ratios, the robust and reliable data obtained from ratiometric analysis with Fura Red makes it a continued staple in many cell biology and drug discovery laboratories. Careful consideration of its properties and optimization of experimental protocols are crucial for obtaining high-quality, reproducible results.

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